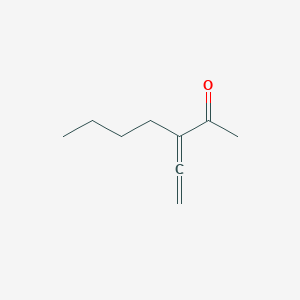
3-Ethenylidene-2-heptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylidene-2-heptanone, also known as ethyl vinyl ketone or EVK, is a colorless liquid with a strong odor. It is a common industrial chemical used in the production of resins, coatings, and adhesives. In recent years, EVK has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of EVK is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and bacterial infection. EVK has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
生化学的および生理学的効果
EVK has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. EVK has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
EVK has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods. However, EVK has limitations in terms of its solubility and toxicity. It is poorly soluble in water, which can limit its use in aqueous-based experiments. EVK is also toxic at high concentrations and can cause irritation to the skin and eyes.
将来の方向性
There are several future directions for research on EVK. One area of interest is the development of EVK-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another area of research is the elucidation of the mechanism of action of EVK, which could lead to the discovery of new drug targets. Furthermore, the synthesis of EVK analogs with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent.
合成法
EVK can be synthesized through the reaction of 3-Ethenylidene-2-heptanoneene and acetic acid. The process involves the oxidation of 3-Ethenylidene-2-heptanoneene to acetaldehyde, which is then further oxidized to form EVK. This method is widely used in industry and can be scaled up for commercial production.
科学的研究の応用
EVK has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in treating cancer, inflammation, and bacterial infections. EVK has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EVK has demonstrated antibacterial activity against various strains of bacteria, including drug-resistant strains.
特性
CAS番号 |
104550-70-1 |
|---|---|
製品名 |
3-Ethenylidene-2-heptanone |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-4-6-7-9(5-2)8(3)10/h2,4,6-7H2,1,3H3 |
InChIキー |
QJIGYLRGFMMLTN-UHFFFAOYSA-N |
SMILES |
CCCCC(=C=C)C(=O)C |
正規SMILES |
CCCCC(=C=C)C(=O)C |
同義語 |
2-Heptanone, 3-ethenylidene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



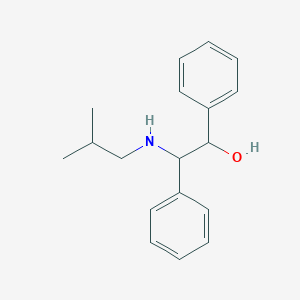
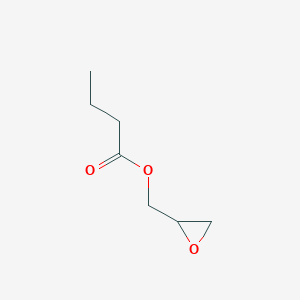
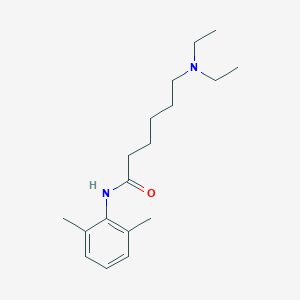
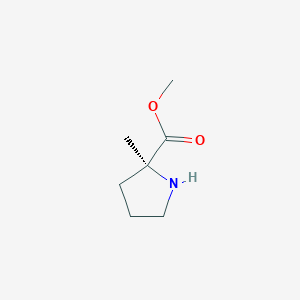
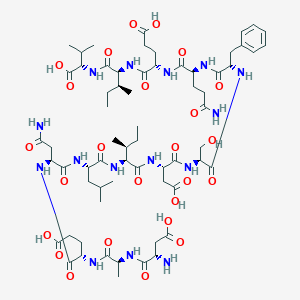
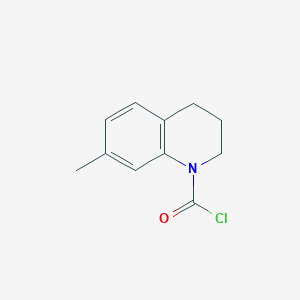

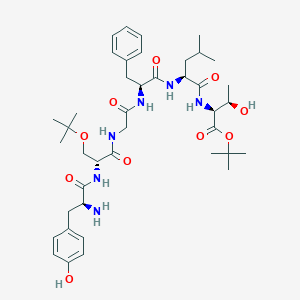
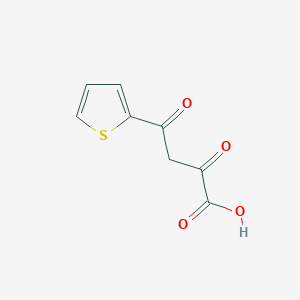
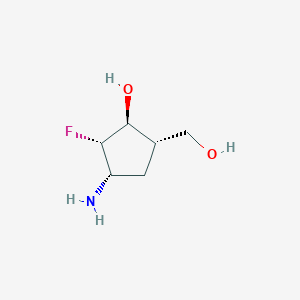
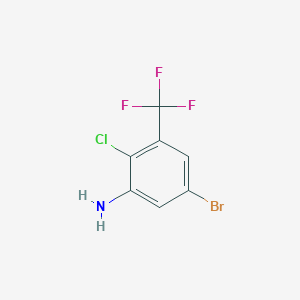
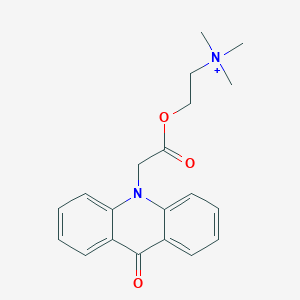
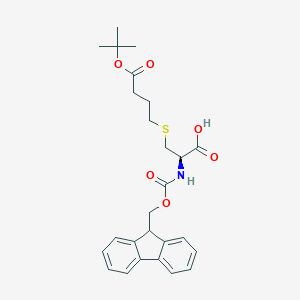
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)